(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide
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Description
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylbutanamide is a useful research compound. Its molecular formula is C18H16N2O3S2 and its molecular weight is 372.46. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antiangiogenic Properties
- Several thioxothiazolidin-4-one derivatives, related to the specified compound, have been shown to possess anticancer and antiangiogenic effects in mouse tumor models. These compounds significantly reduced tumor volume and cell number, and increased the life span of mice with Ehrlich Ascites Tumor, also showing strong antiangiogenic effects (Chandrappa et al., 2010).
Cytotoxicity and Apoptosis Induction in Human Leukemia Cells
- A study on thiazolidinone compounds containing a furan moiety revealed their ability to exhibit antiproliferative activity in human leukemia cell lines. These compounds were effective in inducing cytotoxicity and apoptosis in a dose-dependent manner (Chandrappa et al., 2009).
Antimicrobial Activity
- Thiazolidinone derivatives with a substituted phenyl/furan-2-yl moiety have displayed antimicrobial activity against various bacterial and fungal species. Some of these compounds were found to be comparable with standard drugs in their efficacy (Patel & Shaikh, 2010).
Antifibrotic and Anticancer Activity
- Amino(imino)thiazolidinone derivatives, structurally related to the compound , have been synthesized and tested for antifibrotic and anticancer activities. They showed potential as candidates for further testing, with significant antifibrotic activity and a similar effect to Pirfenidone without scavenging superoxide radicals (Kaminskyy et al., 2016).
Synthesis and Structural Analysis
- The synthesis and structural investigation of a compound similar to the specified chemical, focusing on its solid state and molecular structure, was studied using various spectroscopic techniques and X-ray powder diffraction (Rahmani et al., 2017).
Antitrypanosomal and Anticancer Activity
- Novel thiazolidinone derivatives were synthesized and evaluated for their trypanocidal and anticancer activities. Some of these compounds inhibited the growth of parasites at sub-micromolar concentrations and demonstrated selectivity, being non-toxic towards human primary fibroblasts (Holota et al., 2019).
Properties
IUPAC Name |
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-16(19-13-6-2-1-3-7-13)9-4-10-20-17(22)15(25-18(20)24)12-14-8-5-11-23-14/h1-3,5-8,11-12H,4,9-10H2,(H,19,21)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZOMUQTPOXKRE-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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